Home > Products > Screening Compounds P53873 > 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine - 890881-34-2

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

Catalog Number: EVT-3151284
CAS Number: 890881-34-2
Molecular Formula: C18H20FN5
Molecular Weight: 325.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

  • Compound Description: Ibrutinib is a clinically approved drug used to treat certain types of leukemia and lymphoma. It functions as a Bruton's tyrosine kinase (BTK) inhibitor, interfering with B-cell signaling and proliferation. Interestingly, research suggests that ibrutinib also exhibits some activity against FLT3 kinase. [ [] ]
  • Relevance: While ibrutinib's primary target is BTK, its demonstrated activity against FLT3 kinase [ [] ], which shares the pyrazolo[3,4-d]pyrimidine core with 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine, makes it a structurally relevant compound. This shared core structure could contribute to its activity against both kinases.

CHMFL-FLT3-213

  • Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor developed through structure-guided drug design based on ibrutinib. [ [] ] It displays potent inhibitory effects against FLT3-ITD mutants and associated oncogenic mutations commonly found in acute myeloid leukemia (AML). [ [] ] CHMFL-FLT3-213 effectively disrupts FLT3-ITD mediated signaling pathways, induces cell cycle arrest at the G0/G1 phase, and triggers apoptosis in AML cells. [ [] ]
  • Relevance: Similar to 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine, CHMFL-FLT3-213 contains the pyrazolo[3,4-d]pyrimidine core structure. [ [] ] This shared scaffold, often associated with kinase inhibitory activity, suggests potential structural and functional similarities between the two compounds.

CHMFL-FLT3-122

  • Compound Description: CHMFL-FLT3-122, another potent and orally available FLT3 kinase inhibitor, was designed based on the structure of ibrutinib. [ [] ] It exhibits remarkable selectivity for FLT3 kinase over both BTK and c-KIT kinases. [ [] ] This selectivity profile minimizes the risk of myelosuppression associated with FLT3/c-KIT dual inhibition. [ [] ]
  • Relevance: The presence of the pyrazolo[3,4-d]pyrimidine core in both CHMFL-FLT3-122 and 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine highlights their structural relationship. [ [] ] This shared core, coupled with CHMFL-FLT3-122's potent FLT3 inhibitory activity, suggests potential similarities in their binding modes and interactions with the FLT3 kinase target.

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

  • Compound Description: This compound, synthesized to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core, exhibits cytotoxic activity against various cancer cell lines. It shows potent inhibitory activity against FGFR. [ [, ] ]
Classification

The compound is classified as a heterocyclic organic compound, specifically a pyrazolo[3,4-d]pyrimidine derivative. It features a fluorophenyl substituent and a dimethylpiperidine moiety, which contribute to its unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine typically involves several key steps:

  1. Formation of 4-Fluorophenylhydrazine: The process begins with the condensation of 4-fluorobenzaldehyde with hydrazine to yield 4-fluorophenylhydrazine.
  2. Synthesis of the Pyrazole Ring: The hydrazine intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.
  3. Cyclization to Pyrazolo[3,4-d]pyrimidine: The resulting pyrazole derivative undergoes cyclization with guanidine to create the pyrazolo[3,4-d]pyrimidine core.
  4. Introduction of Dimethylpiperidine: Finally, the dimethylpiperidine moiety is introduced through a nucleophilic substitution reaction.

Optimizing reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and the use of catalysts can enhance yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine can be described as follows:

  • Core Structure: The pyrazolo[3,4-d]pyrimidine core consists of a fused bicyclic system featuring nitrogen atoms in both rings.
  • Substituents: A 4-fluorophenyl group is attached at one nitrogen position of the pyrazole ring, while the piperidine ring is substituted at the 3 and 5 positions with methyl groups.
  • Geometric Configuration: The compound exhibits specific dihedral angles between the planes of the rings and substituents that influence its reactivity and interaction with biological targets.

The InChI representation for this compound is:

InChI 1S C18H20FN5 c1 12 7 13 2 10 23 9 12 17 16 8 22 24 18 16 21 11 20 17 15 5 3 14 19 4 6 15 h3 6 8 11 13H 7 9 10H2 1 2H3\text{InChI 1S C18H20FN5 c1 12 7 13 2 10 23 9 12 17 16 8 22 24 18 16 21 11 20 17 15 5 3 14 19 4 6 15 h3 6 8 11 13H 7 9 10H2 1 2H3}

This illustrates the complexity of its structure .

Chemical Reactions Analysis

The compound participates in various chemical reactions:

  1. Oxidation Reactions: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
  2. Reduction Reactions: Reduction can be accomplished using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  3. Nucleophilic Substitution: The piperidine moiety allows for nucleophilic substitution reactions where different substituents can be introduced .

These reactions are facilitated by common organic solvents such as dichloromethane and methanol under controlled conditions.

Mechanism of Action

The mechanism of action for 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cellular processes. This inhibition is often mediated through binding interactions at active sites due to its structural features.
  • Biological Activity: Its unique molecular configuration allows it to modulate biological pathways effectively. Studies have indicated potential antiproliferative activity against various cancer cell lines .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine include:

These properties influence its behavior in biological systems and its suitability for various applications .

Applications

The applications of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine are primarily found in medicinal chemistry:

  1. Pharmaceutical Development: Due to its enzyme inhibitory properties, it is being explored for potential use in treating cancers and other diseases linked to dysregulated enzyme activity.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying enzyme functions and cellular signaling pathways.

The ongoing research into its derivatives continues to expand its potential applications in therapeutic contexts .

Properties

CAS Number

890881-34-2

Product Name

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Molecular Formula

C18H20FN5

Molecular Weight

325.391

InChI

InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3

InChI Key

IGDXOSAWLJFKMB-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.